molecular formula C6H9NO2S B136168 (r)-4-Acetylthio-2-pyrrolidinone CAS No. 142705-97-3

(r)-4-Acetylthio-2-pyrrolidinone

Cat. No. B136168
M. Wt: 159.21 g/mol
InChI Key: RCGMCMAJECIOHO-RXMQYKEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Future Directions

This involves a discussion of unanswered questions about the compound and suggestions for future research.


For a specific compound like “®-4-Acetylthio-2-pyrrolidinone”, you would need to consult the primary literature, such as research articles and patents, as well as authoritative databases and reference works. If you have access to a library, a librarian would be able to help you with this. You can also use online academic databases like PubMed, Web of Science, Scopus, and Google Scholar. Please note that interpreting this information often requires a background in chemistry. If you’re not familiar with the concepts, you might find a textbook or online resources helpful.


properties

IUPAC Name

S-[(3R)-5-oxopyrrolidin-3-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGMCMAJECIOHO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-4-Acetylthio-2-pyrrolidinone

Synthesis routes and methods

Procedure details

20-(1) 15.6 g of triphenylphosphine were added to a suspension of 3 g of 4-hydroxy-2-pyrrolidinone in 200 ml of tetrahydrofuran, and then the mixture was stirred at room temperature for 5 minutes, after which it was cooled to -20° C. A solution of 9.3 ml of diethyl azodicarboxylate in 9 ml of tetrahydrofuran was added dropwise, whilst cooling at -12° C. to -20° C., to the previous solution. The mixture was then stirred at 0°-5° C. for 5 minutes, after which it was again cooled to -20° C. 4.2 ml of thioacetic acid were then added dropwise to the mixture, whilst cooling at -18° C. to -20° C. The mixture was then warmed to 0°-5° C. and stirred at that temperature for 2 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure. The residue was purified first by column chromatography through silica gel, eluted with a 10:1 by volume mixture of ethyl acetate and methanol, and then by column chromatography through silica gel, eluted with a 2:1 by volume mixture of acetonitrile and benzene, to give 2.45 g of 4-acetylthio-2-pyrrolidinone as colorless crystals.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Name
4-acetylthio-2-pyrrolidinone

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